molecular formula C14H13NO2S B2924832 4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde CAS No. 327047-73-4

4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde

Cat. No. B2924832
CAS RN: 327047-73-4
M. Wt: 259.32
InChI Key: ZNIMAFXWOSZUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde” is a chemical compound with the linear formula C14H13NO2S . It has a molecular weight of 259.329 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde” is represented by the linear formula C14H13NO2S . The compound has a molecular weight of 259.329 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde” are not fully documented. The compound has a molecular weight of 259.329 .

Scientific Research Applications

Synthesis and Optical Properties of Metal Complexes

A study by Vasilis P. Barberis and J. Mikroyannidis explores the synthesis of aluminum and zinc quinolates using a substituted benzaldehyde compound as a chelating ligand. These complexes exhibit improved thermal stability and processability compared to reference complexes. Their photoluminescence properties, particularly in emitting blue-green light, suggest potential applications in optoelectronic devices and light-emitting materials (Barberis & Mikroyannidis, 2006).

Catalysis in Alcohol Oxidation

S. Hazra et al. have synthesized sulfonated Schiff base copper(II) complexes, demonstrating their efficiency and selectivity as catalysts in the oxidation of alcohols. The study highlights the potential of these complexes in organic synthesis, particularly in the transformation of alcohols into aldehydes or ketones under mild conditions (Hazra et al., 2015).

Chemosensors for pH Detection

Tanumoy Dhawa et al. have investigated compounds related to benzaldehyde derivatives as fluorescent chemosensors for pH, showcasing their ability to discriminate between normal cells and cancer cells based on pH variations. Such sensors are crucial for biological and medical applications, including cancer research (Dhawa et al., 2020).

Catalytic Activity in Organic Reactions

Research by S. Shukla et al. presents Pd(II) complexes with a pincer ligand derived from benzaldehyde for catalytic applications in Suzuki-Miyaura reactions. These complexes exhibit high catalytic efficiency, offering valuable insights into developing new catalysts for cross-coupling reactions (Shukla et al., 2021).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

4-methoxy-3-(pyridin-2-ylsulfanylmethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-17-13-6-5-11(9-16)8-12(13)10-18-14-4-2-3-7-15-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIMAFXWOSZUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658754
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.